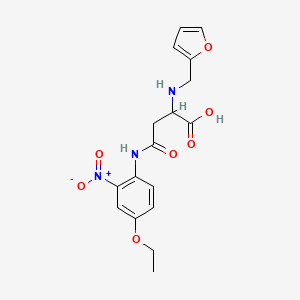

4-((4-Ethoxy-2-nitrophenyl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid

CAS No.: 1103511-01-8

Cat. No.: VC4418465

Molecular Formula: C17H19N3O7

Molecular Weight: 377.353

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1103511-01-8 |

|---|---|

| Molecular Formula | C17H19N3O7 |

| Molecular Weight | 377.353 |

| IUPAC Name | 4-(4-ethoxy-2-nitroanilino)-2-(furan-2-ylmethylamino)-4-oxobutanoic acid |

| Standard InChI | InChI=1S/C17H19N3O7/c1-2-26-11-5-6-13(15(8-11)20(24)25)19-16(21)9-14(17(22)23)18-10-12-4-3-7-27-12/h3-8,14,18H,2,9-10H2,1H3,(H,19,21)(H,22,23) |

| Standard InChI Key | PLRMPQZPLOORHS-UHFFFAOYSA-N |

| SMILES | CCOC1=CC(=C(C=C1)NC(=O)CC(C(=O)O)NCC2=CC=CO2)[N+](=O)[O-] |

Introduction

The compound 4-((4-Ethoxy-2-nitrophenyl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid is a complex organic molecule that incorporates several functional groups, including an amino group, a nitro group, an ethoxy group, and a furan ring. This compound is not explicitly mentioned in the provided search results, so we will construct a general overview based on its structural components and similar compounds.

Molecular Formula and Weight

Given the structure, the molecular formula would be C19H22N4O7. The molecular weight can be estimated by summing the atomic weights of its constituent atoms: carbon (12.01 g/mol), hydrogen (1.008 g/mol), nitrogen (14.007 g/mol), and oxygen (15.999 g/mol). This yields a molecular weight of approximately 422.40 g/mol.

Synthesis

The synthesis of this compound would likely involve multiple steps, starting with the preparation of the 4-ethoxy-2-nitrophenylamine and furan-2-ylmethylamine components. These could then be coupled to a 4-oxobutanoic acid backbone using appropriate peptide coupling reagents.

Pharmaceutical Applications

Compounds with similar structures are often explored for their biological activity, including potential roles as enzyme inhibitors or receptor ligands. The presence of a nitro group and an amino group could provide sites for further modification to enhance biological activity.

Organic Synthesis

The compound's complex structure makes it a useful intermediate in organic synthesis. The furan ring and nitrophenyl group offer opportunities for further functionalization through reactions like Diels-Alder cycloadditions or nitro group reductions.

Spectroscopic Analysis

Spectroscopic methods such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) would be essential for characterizing this compound. The NMR spectra would help identify the positions of the hydrogen atoms, while IR spectroscopy would confirm the presence of functional groups like the carboxylic acid and nitro groups.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume